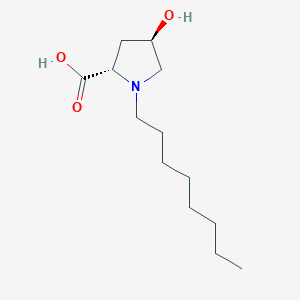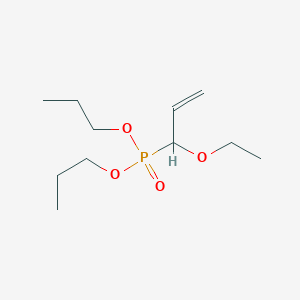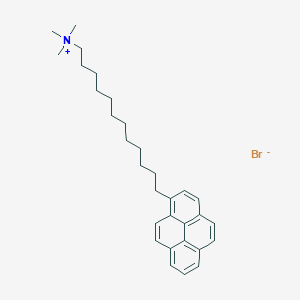
(4R)-4-Hydroxy-1-octyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-Hydroxy-1-octyl-L-proline is a chiral amino acid derivative with a hydroxyl group at the fourth position and an octyl chain attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Hydroxy-1-octyl-L-proline typically involves the following steps:
Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.
Hydroxylation: The hydroxyl group is introduced at the fourth position of the proline ring through a hydroxylation reaction. This can be achieved using reagents such as osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Octylation: The octyl chain is then attached to the nitrogen atom of the proline ring. This step can be performed using octyl bromide (C₈H₁₇Br) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-Hydroxy-1-octyl-L-proline can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can
Propriétés
Numéro CAS |
90245-03-7 |
|---|---|
Formule moléculaire |
C13H25NO3 |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
(2S,4R)-4-hydroxy-1-octylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-14-10-11(15)9-12(14)13(16)17/h11-12,15H,2-10H2,1H3,(H,16,17)/t11-,12+/m1/s1 |
Clé InChI |
DVBBCRYVNGHUKI-NEPJUHHUSA-N |
SMILES isomérique |
CCCCCCCCN1C[C@@H](C[C@H]1C(=O)O)O |
SMILES canonique |
CCCCCCCCN1CC(CC1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)

![2-[5-(2-Sulfanylphenyl)sulfanylpentylsulfanyl]benzenethiol](/img/structure/B14346068.png)




![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)


![{[4-(Methylsulfanyl)benzoyl]oxy}(triphenyl)stannane](/img/structure/B14346099.png)
![Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-](/img/structure/B14346102.png)
![1-(3-{[Di(propan-2-yl)amino]methyl}-4-hydroxyphenyl)ethan-1-one](/img/structure/B14346104.png)

